3-[(4-Tert-butylphenyl)sulfonyl]propanoic acid
Description
Historical Context of Sulfonyl-Containing Propanoic Acid Derivatives
The development of sulfonyl-containing propanoic acid derivatives traces its origins to mid-20th-century efforts to modulate the reactivity of carboxylic acids through strategic functionalization. Early work focused on introducing sulfonyl groups (–SO$$_2$$–) to alter electronic properties, thereby enhancing acidity and thermal stability. For instance, the synthesis of 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropionic acid in the early 2000s demonstrated how sulfonyl groups could stabilize intermediates in pharmaceutical syntheses, such as the production of bicalutamide. These advancements highlighted the sulfonyl group’s dual role as an electron-withdrawing substituent and a steric modulator, enabling precise control over reaction kinetics and regioselectivity.
A pivotal milestone emerged with the integration of tert-butylphenyl groups into sulfonated propanoic acids. The tert-butyl substituent, renowned for its steric bulk and hydrophobicity, was initially explored in simpler systems like 3-(4-tert-butylphenyl)propanoic acid. Researchers observed that the tert-butyl group significantly reduced crystallization tendencies while improving solubility in nonpolar solvents, a finding that later informed the design of more complex derivatives like this compound.
Table 1: Evolution of Sulfonyl-Containing Propanoic Acid Derivatives
Role of Tert-butyl Substituents in Modulating Molecular Reactivity
The tert-butyl group (–C(CH$$3$$)$$3$$) exerts profound effects on the physicochemical behavior of this compound. Its bulky structure introduces steric hindrance, which alters conformational dynamics and intermolecular interactions. For example, in 3-(4-tert-butylphenyl)propanoic acid, the tert-butyl group increases the molecule’s partition coefficient (logP) by 1.5 units compared to unsubstituted phenylpropanoic acid, enhancing lipid membrane permeability. This property is critical in drug design, where balanced hydrophobicity improves bioavailability.
Electronically, the tert-butyl group acts as a weak electron-donor through hyperconjugation, slightly offsetting the strong electron-withdrawing effects of the sulfonyl moiety. This balance stabilizes the carboxylic acid’s deprotonated form, as evidenced by a pK$$_a$$ reduction of approximately 0.8 units in tert-butyl-substituted derivatives relative to their non-substituted counterparts. Such modulation is pivotal in catalysis, where precise control over acidity enables selective reaction pathways.
Table 2: Comparative Properties of Propanoic Acid Derivatives
| Compound | logP | pK$$_a$$ | Solubility (mg/mL) |
|---|---|---|---|
| 3-Phenylpropanoic acid | 1.2 | 4.7 | 12.4 |
| 3-(4-Tert-butylphenyl)propanoic acid | 2.7 | 3.9 | 8.9 |
| 3-[(4-Fluorophenyl)sulfonyl]propanoic acid | 0.5 | 2.1 | 5.2 |
Theoretical Significance of Sulfonyl-Propanoyl Linkages
The sulfonyl-propanoyl linkage (–SO$$2$$–CH$$2$$–CH$$_2$$–COOH) in this compound creates a conjugated system that delocalizes electron density across the molecule. Density functional theory (DFT) calculations reveal that the sulfonyl group withdraws approximately 0.3 electrons from the propanoic acid moiety, polarizing the carbonyl group and increasing its electrophilicity. This polarization facilitates nucleophilic attacks at the carbonyl carbon, making the compound a versatile intermediate in acyl transfer reactions.
Furthermore, the rigid planar structure imposed by the sulfonyl-propanoyl linkage reduces rotational freedom, as demonstrated by X-ray crystallography studies of analogous compounds. This rigidity enhances binding specificity in host-guest interactions, a property exploited in molecular imprinting and sensor technologies. Recent computational models also suggest that the linkage’s dipole moment (≈5.2 D) promotes favorable interactions with polar solvents and biological macromolecules.
Figure 1: Electronic Effects in Sulfonyl-Propanoyl Systems
$$
\text{Electron-withdrawing sulfonyl group} \rightarrow \text{Polarized carbonyl} \rightarrow \text{Enhanced reactivity}
$$
The sulfonyl group induces partial positive charge on the carbonyl carbon, accelerating nucleophilic substitution.
Properties
IUPAC Name |
3-(4-tert-butylphenyl)sulfonylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4S/c1-13(2,3)10-4-6-11(7-5-10)18(16,17)9-8-12(14)15/h4-7H,8-9H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZBSJCFURDXGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 4-tert-butylbenzenesulfonyl chloride with propanoic acid under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation reactions using specialized equipment to ensure the purity and yield of the final product. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 3-[(4-Tert-butylphenyl)sulfonyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
3-[(4-Tert-butylphenyl)sulfonyl]propanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and studies involving enzyme inhibition.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-Tert-butylphenyl)sulfonyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Substituent-Driven Structural Variations
A. Sulfonamide vs. Sulfonylpropanoic Acid Derivatives
- 3-{(2-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}propanoic acid () contains a sulfonamide linkage (N–SO$_2$) instead of a direct sulfonyl-propanoic acid bond. Sulfonamides are known for antimicrobial and anticancer activities, but the sulfonyl-propanoic acid structure in the target compound may exhibit distinct electronic properties due to the absence of the amine group. This difference could influence solubility and metabolic pathways.
B. Chlorinated Phenylpropanoic Acid Derivatives
- Natural chlorinated derivatives like 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid () demonstrate selective antimicrobial activity against Escherichia coli and Staphylococcus aureus.
C. Hydroxyphenylpropanoic Acid Derivatives
- 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives () exhibit structure-dependent anticancer activity, attributed to their hydrogen-bonding capacity and antioxidant properties.
D. Methylthio- and Methoxy-Substituted Derivatives
- 3-(Methylthio)propanoic acid esters () are volatile compounds found in pineapples, highlighting the role of sulfur-containing groups in flavor chemistry. The tert-butyl and sulfonyl groups in the target compound would eliminate volatility but may introduce novel bioactivity unrelated to flavor .
Physicochemical Properties
*Estimated using fragment-based methods. Calculated by adding SO$_2$ (96 g/mol) to 3-(4-tert-butylphenyl)propanoic acid. *Lower pKa due to electron-withdrawing sulfonyl group.
Biological Activity
3-[(4-Tert-butylphenyl)sulfonyl]propanoic acid is a sulfonamide derivative known for its potential biological activities. This compound has garnered attention in medicinal chemistry due to its structural characteristics that suggest various therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C13H18O4S, and its molecular weight is 270.35 g/mol. The compound features a propanoic acid backbone with a tert-butylphenylsulfonyl group, which influences its solubility and biological interactions.
Antimicrobial Activity
Research indicates that compounds with sulfonamide groups often exhibit antimicrobial properties. A study highlighted the antimicrobial activity of related sulfonamide derivatives, suggesting that this compound may also possess similar effects against various bacterial strains .
Table 1: Antimicrobial Activity of Sulfonamide Derivatives
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| Sulfanilamide | E. coli | 16 µg/mL |
| Trimethoprim | S. aureus | 8 µg/mL |
Anti-inflammatory Properties
In addition to antimicrobial activity, sulfonamides are often investigated for their anti-inflammatory effects. A study demonstrated that similar compounds could inhibit the cyclooxygenase (COX) enzyme, which plays a critical role in inflammation . This suggests that this compound may also modulate inflammatory pathways.
The mechanism of action for this compound likely involves interaction with specific enzymes or receptors in microbial cells or inflammatory pathways. The sulfonamide group may inhibit bacterial dihydropteroate synthase, disrupting folate synthesis essential for bacterial growth . Additionally, the compound's ability to interact with COX enzymes could lead to reduced prostaglandin synthesis, alleviating inflammation.
Case Studies
- Study on Antimicrobial Efficacy : A recent investigation focused on the efficacy of various sulfonamide derivatives against resistant strains of bacteria. The results indicated that derivatives similar to this compound showed promising results in inhibiting growth in resistant strains .
- Inflammation Model : In an animal model of induced inflammation, administration of related compounds resulted in significant reductions in inflammatory markers compared to control groups, supporting the hypothesis that these compounds can modulate inflammatory responses .
Q & A
Q. What are the recommended synthetic routes for 3-[(4-Tert-butylphenyl)sulfonyl]propanoic acid, and what factors influence yield optimization?
The synthesis of sulfonyl-containing propanoic acid derivatives often involves sulfonylation of precursor aromatic compounds. For example, fluorophenyl sulfonyl derivatives are synthesized via nucleophilic substitution using sulfinic acid salts under controlled pH and temperature conditions . Key factors affecting yield include:
- Reagent stoichiometry : Excess sulfonyl chloride ensures complete substitution.
- Protecting groups : Temporary protection of the carboxylic acid group (e.g., esterification) prevents side reactions during sulfonylation .
- Catalysts : Lewis acids like AlCl₃ may enhance reactivity in aromatic sulfonylation.
Post-synthesis, hydrolysis of esters to regenerate the carboxylic acid is critical, requiring alkaline conditions (e.g., NaOH) followed by acidification .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the sulfonyl group’s presence (δ ~7.5–8.5 ppm for aromatic protons) and tert-butyl signals (δ ~1.3 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, with mobile phases like acetonitrile/water (acidified with 0.1% TFA) .
- Melting Point Analysis : Compare observed mp with literature values (e.g., 156–160°C for structurally related biphenylacetic acids ).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M-H]⁻ ion for the deprotonated acid) .
Advanced Research Questions
Q. What metabolic pathways are predicted for this compound based on structural analogs, and how can in vitro models validate these?
Propanoic acid derivatives undergo phase I (oxidation, decarboxylation) and phase II (conjugation) metabolism. For example:
- Phase I : Decarboxylation of 3-(4-hydroxyphenyl)propanoic acid forms 4-hydroxyphenylacetic acid, which may α-oxidize to hydroxybenzoic acid .
- Phase II : Sulfation or glucuronidation at the hydroxyl group of metabolites, as seen in 3-(4′-hydroxy-3′-methoxyphenyl)propanoic acid .
Validation strategies : - Hepatocyte or microsomal assays : Incubate the compound with liver microsomes (e.g., human S9 fraction) to identify metabolites via LC-MS/MS .
- Stable isotope labeling : Track metabolic fate using ¹³C-labeled carboxylic acid groups.
Q. How does the tert-butyl group influence the compound’s interaction with biological targets compared to other substituents?
The tert-butyl group confers steric bulk and hydrophobicity, which may:
- Enhance binding affinity : Hydrophobic interactions with protein pockets (e.g., enzyme active sites).
- Reduce metabolic degradation : Steric hindrance protects the sulfonyl group from enzymatic hydrolysis .
Methodological validation : - Comparative SAR studies : Synthesize analogs with methyl, ethyl, or isopropyl groups and assay activity (e.g., enzyme inhibition) .
- Molecular docking : Use X-ray crystallography or computational models (e.g., AutoDock) to map binding modes .
Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?
Contradictions may arise from differences in assay conditions or metabolite interference. Solutions include:
- Standardized protocols : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls (e.g., vehicle-only and positive controls) .
- Metabolite profiling : Identify active metabolites (e.g., via LC-MS) that may contribute to observed effects .
- Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple studies to assess reproducibility .
Q. How can researchers design experiments to probe the sulfonyl group’s role in the compound’s reactivity and stability under physiological conditions?
- pH-dependent stability assays : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC .
- Competitive inhibition studies : Compare sulfonyl- vs. carbonyl-containing analogs in enzyme assays (e.g., cyclooxygenase inhibition) .
- Computational modeling : Calculate bond dissociation energies (BDE) for the sulfonyl group using DFT (Density Functional Theory) to predict reactivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
